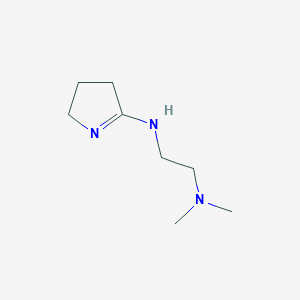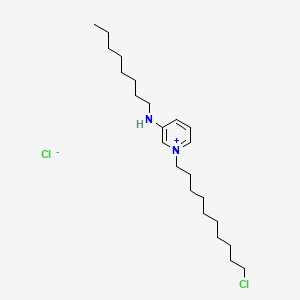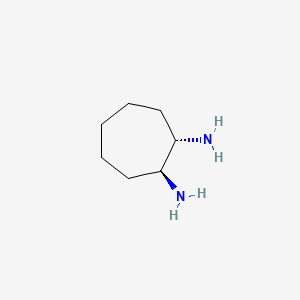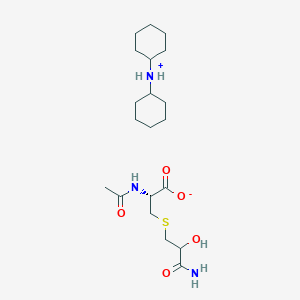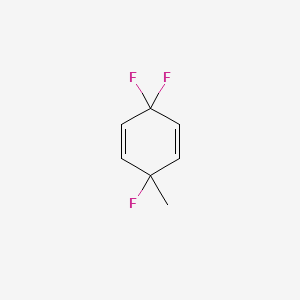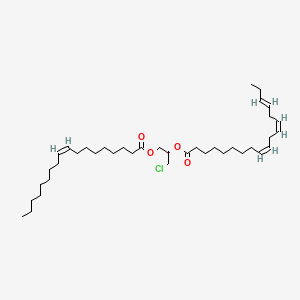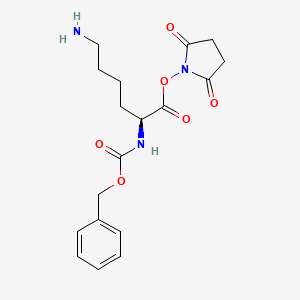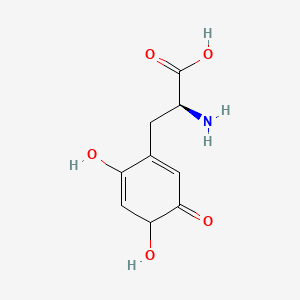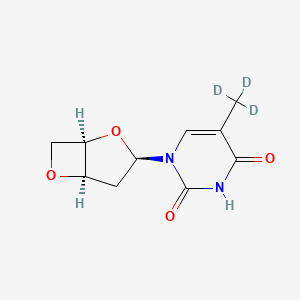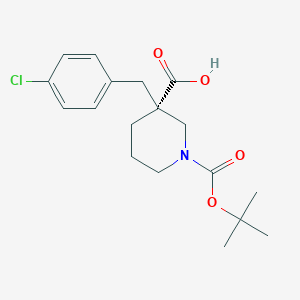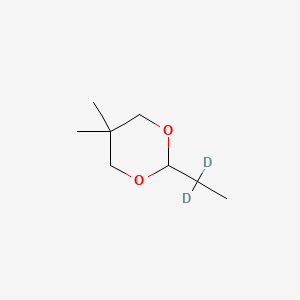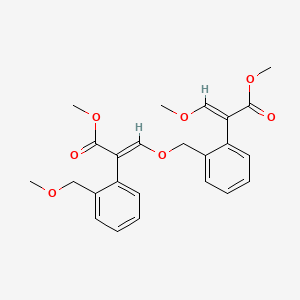
(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate is a complex organic compound characterized by its unique structural features. This compound belongs to the class of acrylates, which are widely used in various chemical and industrial applications due to their reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzyl ether intermediate, followed by the introduction of the acrylate moiety through esterification reactions. Common reagents used in these reactions include methanol, benzyl alcohol, and various catalysts to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as distillation and crystallization are employed to purify the final product. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions that could lead to impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, with temperature and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions include various substituted acrylates, alcohols, and ketones, depending on the specific reaction pathway chosen.
Applications De Recherche Scientifique
(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and coatings due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of (E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromomethyl methyl ether: Another compound with a similar methoxy group but different reactivity and applications.
Sulfur compounds: These compounds share some structural similarities but differ significantly in their chemical behavior and uses.
Uniqueness
(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C24H26O7 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
methyl (E)-3-methoxy-2-[2-[[(E)-3-methoxy-2-[2-(methoxymethyl)phenyl]-3-oxoprop-1-enoxy]methyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-27-13-17-9-5-7-11-19(17)22(24(26)30-4)16-31-14-18-10-6-8-12-20(18)21(15-28-2)23(25)29-3/h5-12,15-16H,13-14H2,1-4H3/b21-15+,22-16+ |
Clé InChI |
KHYRUAWYLSRGBV-YHARCJFQSA-N |
SMILES isomérique |
COCC1=CC=CC=C1/C(=C\OCC2=CC=CC=C2/C(=C\OC)/C(=O)OC)/C(=O)OC |
SMILES canonique |
COCC1=CC=CC=C1C(=COCC2=CC=CC=C2C(=COC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


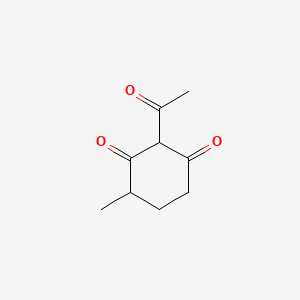
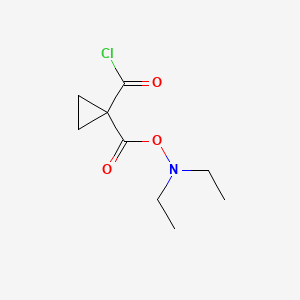
![[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13839093.png)
